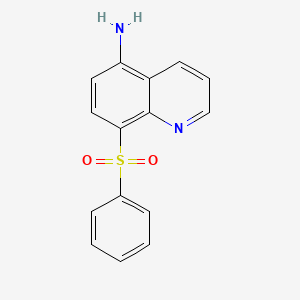
8-(Phenylsulfonyl)quinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Phenylsulfonyl)quinolin-5-amine is a compound that belongs to the quinoline family, characterized by a quinoline core substituted with a phenylsulfonyl group at the 8th position and an amine group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Phenylsulfonyl)quinolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction to yield the corresponding amines. The phenylsulfonyl group can be introduced through sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods: Industrial production of this compound may utilize optimized versions of the laboratory synthesis methods, often involving continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and green chemistry principles, such as solvent-free conditions and microwave irradiation, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(Phenylsulfonyl)quinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or phenyl rings .
Scientific Research Applications
8-(Phenylsulfonyl)quinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules through various functionalization reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-(Phenylsulfonyl)quinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity and selectivity, while the quinoline core provides a rigid framework for interaction with biological macromolecules. The compound may act through various pathways, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
3-(Phenylsulfonyl)quinoline: Similar structure but with the phenylsulfonyl group at the 3rd position.
8-Quinolinamine: Lacks the phenylsulfonyl group but retains the quinoline core and amine functionality.
Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.
Uniqueness: 8-(Phenylsulfonyl)quinolin-5-amine is unique due to the specific positioning of the phenylsulfonyl and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H12N2O2S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
8-(benzenesulfonyl)quinolin-5-amine |
InChI |
InChI=1S/C15H12N2O2S/c16-13-8-9-14(15-12(13)7-4-10-17-15)20(18,19)11-5-2-1-3-6-11/h1-10H,16H2 |
InChI Key |
BQGHUECESDSYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3C(=C(C=C2)N)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















